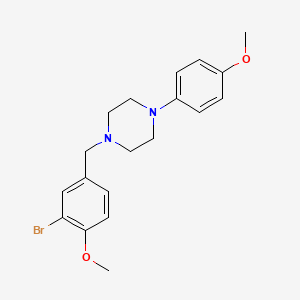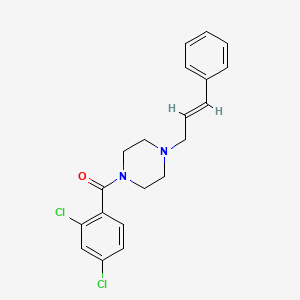![molecular formula C19H20Cl2N2O3 B3442330 1-[(2,4-dichlorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3442330.png)
1-[(2,4-dichlorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine
Descripción general
Descripción
1-[(2,4-dichlorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, commonly known as DAPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPP belongs to the class of piperazine compounds and is characterized by its unique chemical structure.
Aplicaciones Científicas De Investigación
DAPP has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of DAPP is its use as an antipsychotic agent. Studies have shown that DAPP exhibits strong antipsychotic effects in animal models of schizophrenia. DAPP has also been studied for its potential use in the treatment of depression and anxiety disorders. In addition, DAPP has been shown to have antitumor activity in various cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of DAPP is not fully understood. However, studies have suggested that DAPP acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. DAPP has also been shown to modulate the activity of serotonin receptors, which may account for its antidepressant and anxiolytic effects. The antitumor activity of DAPP may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DAPP has been shown to have several biochemical and physiological effects. Studies have demonstrated that DAPP can reduce the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. DAPP has also been shown to decrease the levels of pro-inflammatory cytokines, which may have implications for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DAPP in lab experiments is its high potency and selectivity. DAPP has been shown to have strong and specific effects on its target receptors, which makes it a valuable tool for studying the role of these receptors in various diseases. However, one of the limitations of using DAPP in lab experiments is its potential toxicity. DAPP has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DAPP. One area of research is the development of more potent and selective DAPP analogs. These analogs may have improved therapeutic efficacy and reduced toxicity compared to DAPP. Another area of research is the investigation of the molecular mechanisms underlying the antipsychotic, antidepressant, and antitumor effects of DAPP. This may lead to the development of new treatments for these diseases. Finally, the potential use of DAPP in the treatment of inflammatory diseases should be further explored.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-25-18-5-3-2-4-16(18)22-8-10-23(11-9-22)19(24)13-26-17-7-6-14(20)12-15(17)21/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJMYBNXOFNZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(5-bromo-2-thienyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3442261.png)


![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B3442292.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3442296.png)
![(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B3442298.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B3442309.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3442313.png)
![2-[(4-bromo-2-thienyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3442318.png)
![N-2-naphthyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B3442323.png)

